Benzenecarboximidoyl chloride, N-(phenylmethyl)-

Description

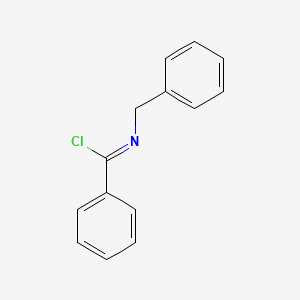

Benzenecarboximidoyl chloride, N-(phenylmethyl)-, is an aromatic imidoyl chloride derivative featuring a benzyl (phenylmethyl) substituent on the nitrogen atom. This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in the formation of amidines, heterocycles, and pharmaceuticals. The benzyl group introduces steric bulk and moderate electron-donating effects, which may influence its stability and application scope compared to smaller or electron-withdrawing substituents.

Properties

CAS No. |

46721-83-9 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

N-benzylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

UIUSXFZPHSUSGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, N-(phenylmethyl)- typically involves the reaction of benzenecarboximidoyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenecarboximidoyl chloride, N-(phenylmethyl)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous conditions to form carboxylic acids or amides, depending on reaction conditions:

-

In water : Hydrolyzes to benzenecarboximidamide (PhC(O)NH₂) and HCl.

-

With alcohols : Reacts with alcohols (e.g., ethanol) to yield imidamide esters (PhC(O)NH–R).

-

In basic conditions : Hydroxide ions attack the carbonyl carbon, leading to carboxylate salts.

Key Mechanism : Nucleophilic attack on the carbonyl carbon by water or alcohol oxygen, followed by elimination of HCl.

Nucleophilic Substitution Reactions

The compound reacts with nucleophiles (amines, alcohols, thiols) to form substituted imidamides:

-

With primary amines : Forms imidamide derivatives (PhC(NH₂)NH–R).

-

With secondary amines : Generates quaternary ammonium salts (e.g., PhC(NR₂)NH–R).

-

With thiols : Produces thioimidamides (PhC(SR)NH–R).

Rate Comparison :

Data adapted from studies on structurally similar carbamoyl chlorides .

Coupling Reactions

The compound participates in coupling reactions to form biologically active derivatives:

-

Schiff base formation : Reacts with aldehydes/ketones to yield imine derivatives (PhC=NH–R).

-

Amide bond formation : Couples with amino acids to produce peptide analogs.

Mechanism : The imidoyl chloride acts as an electrophilic partner, facilitating nucleophilic attack by amino groups.

Reactivity with Metal Catalysts

Mercury(II) ions significantly catalyze hydrolysis by stabilizing the transition state via electrophilic assistance . This effect is less pronounced in polar solvents but enhances reactivity in non-polar environments .

Biological Interactions

While not directly reactive in biological systems, derivatives of this compound (e.g., imidamide analogs) show potential in drug development:

-

Antitumor activity : Certain derivatives exhibit IC₅₀ values <35 μM against cancer cell lines .

-

Antitubercular activity : Some analogs demonstrate MIC values comparable to isoniazid .

Key Observations

-

Reaction selectivity : The compound’s reactivity depends on solvent polarity and nucleophile strength, favoring bimolecular pathways in low-ionizing solvents .

-

Functional group influence : The phenylmethyl substituent enhances stability and directs nucleophilic attack to the carbonyl center.

-

Synthetic utility : Its versatility in forming imidamide, amide, and ester derivatives makes it a valuable intermediate in medicinal chemistry .

This compound’s reactivity profile underscores its importance in modern organic synthesis, particularly in the development of bioactive molecules .

Scientific Research Applications

Benzenecarboximidoyl chloride, N-(phenylmethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, N-(phenylmethyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The substituent on the nitrogen atom critically determines the electronic, steric, and functional characteristics of benzenecarboximidoyl chlorides. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability Trends

- Electron-Withdrawing Groups (EWGs): Derivatives like N-Hydroxy-4-(trifluoromethyl)- exhibit heightened electrophilicity at the imidoyl chloride center due to the -CF₃ group, accelerating nucleophilic substitution reactions .

- Hydroxy Substituents: N-hydroxy derivatives (e.g., ) are prone to tautomerization or oxidation, limiting their shelf life but enabling unique redox-active applications .

Biological Activity

Benzenecarboximidoyl chloride, N-(phenylmethyl)-, also known as PhCCl=NCH₂Ph, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C₁₃H₁₃ClN₂

- CAS Number : 46721-83-9

- Molecular Weight : 232.71 g/mol

Benzenecarboximidoyl chloride exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell viability and proliferation.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through disruption of bacterial cell membranes or inhibition of critical metabolic enzymes .

Therapeutic Applications

Research indicates that benzenecarboximidoyl chloride could have applications in:

- Antimicrobial Treatments : Its efficacy against Gram-positive and Gram-negative bacteria positions it as a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzenecarboximidoyl chloride demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

These results indicate that benzenecarboximidoyl chloride exhibits promising antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of benzenecarboximidoyl chloride on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results suggest that benzenecarboximidoyl chloride has a selective inhibitory effect on cancer cells, making it a potential candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.